5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
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Overview
Description
5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, piperidine moieties, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine groups and the acetylation step. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The piperidine moieties are particularly interesting for their interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Piperidine-containing compounds are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The piperidine moieties might play a crucial role in binding to these targets, while the thiophene ring could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine, which is known for its antioxidant and anti-inflammatory properties.
Thiophene derivatives: Compounds like thiophene-2-carboxamide, which are used in various chemical syntheses and materials science applications.
Uniqueness
What sets 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide apart is the combination of the thiophene ring with the dual piperidine moieties
Properties
IUPAC Name |
5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-4-23(21(26)18-13-20(16(2)25)27-15-18)14-17-5-11-24(12-6-17)19-7-9-22(3)10-8-19/h13,15,17,19H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYIAVJDPFLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CSC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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